N,N'-Bis(1-hexylnipecotoyl)piperazine

Description

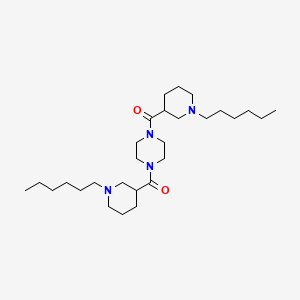

N,N'-Bis(1-hexylnipecotoyl)piperazine (CAS: 90934-46-6) is a bis-substituted piperazine derivative featuring two 1-hexylnipecotoyl groups attached to the nitrogen atoms of the piperazine ring. Its molecular formula is C₂₈H₅₂N₄O₂, with a molecular weight of 476.75 g/mol . This compound belongs to a class of nipecotamide derivatives, which are characterized by their piperidine-3-carboxamide structural motif. The hexyl chains and nipecotoyl moieties confer significant hydrophobicity, influencing its pharmacokinetic properties and biological interactions.

The compound has been studied in the context of platelet aggregation inhibition, where its structural analogs demonstrate potent activity by interacting with anionic platelet sites spaced ~7 Å apart, mediated by hydrophobic and hydrogen-bonding interactions .

Properties

CAS No. |

90934-46-6 |

|---|---|

Molecular Formula |

C28H52N4O2 |

Molecular Weight |

476.7 g/mol |

IUPAC Name |

[4-(1-hexylpiperidine-3-carbonyl)piperazin-1-yl]-(1-hexylpiperidin-3-yl)methanone |

InChI |

InChI=1S/C28H52N4O2/c1-3-5-7-9-15-29-17-11-13-25(23-29)27(33)31-19-21-32(22-20-31)28(34)26-14-12-18-30(24-26)16-10-8-6-4-2/h25-26H,3-24H2,1-2H3 |

InChI Key |

PENPGXZRBZXSOX-UHFFFAOYSA-N |

SMILES |

CCCCCCN1CCCC(C1)C(=O)N2CCN(CC2)C(=O)C3CCCN(C3)CCCCCC |

Canonical SMILES |

CCCCCCN1CCCC(C1)C(=O)N2CCN(CC2)C(=O)C3CCCN(C3)CCCCCC |

Synonyms |

BPAT 143 BPAT-143 N,N'-bis(1-hexylnipecotoyl)piperazine |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperazine derivatives are widely explored for their diverse pharmacological and chemical properties. Below is a detailed comparison of N,N'-Bis(1-hexylnipecotoyl)piperazine with structurally or functionally related compounds:

N,N'-Bis(1-decylnipecotoyl)piperazine (7a)

- Structure : Similar to the target compound but with decyl (C₁₀H₂₁) chains instead of hexyl (C₆H₁₃) groups.

- Activity: Exhibited the highest potency among nipecotamide analogs in inhibiting platelet aggregation, with IC₅₀ values in the nanomolar range. The longer alkyl chain enhances hydrophobic interactions with platelet membranes .

- Key Difference : Increased chain length (decyl vs. hexyl) improves binding affinity but may reduce solubility.

1,4-Bis(3-aminopropyl)piperazine Derivatives

- Structure: Piperazine core linked to aminopropyl groups.

- Activity: Tested as antimalarial agents, these derivatives showed improved selectivity indices against Plasmodium falciparum compared to earlier leads.

- Contrast : Unlike the hexylnipecotoyl derivative, these compounds rely on polar amine groups for activity, emphasizing electrostatic interactions over hydrophobicity.

N,N′-Bis(5-arylidene-4-oxothiazolin-2-yl)piperazines

- Structure: Piperazine conjugated with thiazolidinone and arylidene groups.

- Activity: Demonstrated nanomolar inhibition of kinases like DYRK1A (IC₅₀ = 0.041 μM) and antiproliferative effects in cancer cells. Microwave-assisted synthesis retained stereochemical integrity, enhancing yield .

- Key Difference: Electrophilic thiazolidinone moieties enable covalent binding to kinase active sites, a mechanism absent in hexylnipecotoyl derivatives.

Piperazine-Copper Complexes (TIPP and TAPP Ligands)

- Structure: Polyfunctional ligands with sulfur and nitrogen donor atoms for Cu(I)/Cu(II) coordination.

- The sulfur atoms in TIPP/TAPP facilitate stable metal-ligand interactions .

- Contrast : Metal coordination is central to their function, unlike the purely organic interactions of this compound.

Data Tables: Comparative Analysis

Table 1. Structural and Pharmacological Comparison

Research Findings and Mechanistic Insights

- Hydrophobic Interactions : The hexyl/decyl chains in nipecotoyl-piperazines enhance membrane permeability and binding to hydrophobic pockets in target proteins (e.g., platelet anionic sites) .

- Substituent Effects : Alkyl chain elongation (C₆ → C₁₀) improves activity but may compromise solubility, necessitating formulation optimization .

- Kinase Inhibition: Thiazolidinone derivatives leverage electrophilic warheads for covalent inhibition, a strategy absent in non-electrophilic nipecotamides .

- Antimicrobial Activity : Piperazine-thiadiazole hybrids (e.g., C₂₂H₂₂N₆S₄) show moderate activity against E. coli, emphasizing the role of sulfur heterocycles in disrupting bacterial membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.